(S)-1-(3,5-Difluorophenyl)-2,2,2-trifluoroethaneamine
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Overview
Description
(S)-1-(3,5-Difluorophenyl)-2,2,2-trifluoroethaneamine is a fluorinated organic compound that has garnered significant interest in various fields of scientific research. The presence of multiple fluorine atoms in its structure imparts unique chemical and physical properties, making it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of heterocycles via a radical process . This process involves the use of difluoromethylating agents under specific catalytic conditions to achieve the desired substitution on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation reactions using specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3,5-Difluorophenyl)-2,2,2-trifluoroethaneamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorophenyl oxides, while substitution reactions can produce a variety of difluorophenyl derivatives.
Scientific Research Applications
(S)-1-(3,5-Difluorophenyl)-2,2,2-trifluoroethaneamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which (S)-1-(3,5-Difluorophenyl)-2,2,2-trifluoroethaneamine exerts its effects involves interactions with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes or receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(S)-1-(3,5-Difluorophenyl)-2,2,2-trifluoroethaneamine is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical properties compared to other similar compounds. This uniqueness makes it particularly valuable for certain applications where these properties are advantageous.
Properties
Molecular Formula |
C8H6F5N |
---|---|
Molecular Weight |
211.13 g/mol |
IUPAC Name |
(1S)-1-(3,5-difluorophenyl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C8H6F5N/c9-5-1-4(2-6(10)3-5)7(14)8(11,12)13/h1-3,7H,14H2/t7-/m0/s1 |
InChI Key |
ZGXAKNAMSFQOGQ-ZETCQYMHSA-N |
Isomeric SMILES |
C1=C(C=C(C=C1F)F)[C@@H](C(F)(F)F)N |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C(C(F)(F)F)N |
Origin of Product |
United States |
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